molecular formula C14H18INO4 B558666 Boc-4-iodo-D-phenylalanine CAS No. 176199-35-2

Boc-4-iodo-D-phenylalanine

Cat. No. B558666
M. Wt: 391.2 g/mol
InChI Key: JZLZDBGQWRBTHN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-4-iodo-D-phenylalanine is a synthetic compound . It is used as a pharmaceutical intermediate . It is also used as a p-iodo phenyl alanine derivative with N-Boc protection .


Synthesis Analysis

Boc-4-iodo-D-phenylalanine is a synthetic compound that has anticancer activity . It inhibits the growth of glioblastoma cells by binding to DNA and inhibiting transcriptional activity . The drug also inhibits the synthesis of proteins .


Molecular Structure Analysis

The molecular formula of Boc-4-iodo-D-phenylalanine is C14H18INO4 . Its molecular weight is 391.20 g/mol . The SMILES string representation is CC(C)(C)OC(=O)NC@HI)C(=O)O .


Physical And Chemical Properties Analysis

Boc-4-iodo-D-phenylalanine has a molecular weight of 391.20 g/mol . The melting point is 118-124º C . The optical rotation is -22.5±1º (c=1.202% in AcOEt) .

Scientific Research Applications

“Boc-4-iodo-D-phenylalanine” is a chemical compound with the empirical formula C14H18INO4 . It’s used as a pharmaceutical intermediate . It’s also used as a p-iodo phenyl alanine derivative with N-Boc protection . This suggests that it might be used in the synthesis of certain pharmaceuticals, possibly as a building block in the creation of complex molecules.

    Pharmaceutical Intermediate

    This compound is used as an intermediate in the synthesis of various pharmaceuticals. Intermediates are compounds that are used in the production of other compounds. In this case, “Boc-4-iodo-D-phenylalanine” could be used to produce a variety of different drugs.

    Peptide Synthesis

    This compound could be used in the synthesis of peptides. Peptides are short chains of amino acids that are used in the body to perform a variety of functions. They can also be synthesized in the lab for use in research or medicine.

Safety And Hazards

Boc-4-iodo-D-phenylalanine should be handled with care. Avoid dust formation and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It is not recommended for food, drug, pesticide or biocidal product use .

properties

IUPAC Name

(2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZDBGQWRBTHN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-iodo-D-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Rajagopalan, G Radke, M Evans… - Synthetic …, 1996 - Taylor & Francis
… the corresponding D-isomer using Nt-Boc-4-iodo-D-phenylalanine. Efforts are currently directed towards the extension of this methodology to the preparation of other S-protected …
Number of citations: 27 www.tandfonline.com
K Hiebler, C Dertnig, S Soritz, MC Maier… - Journal of Flow …, 2020 - Springer
… acid (99%), Boc-l-phenylalanine methyl ester (98%), l-phenylalanine methyl ester hydrochloride (98%), Amberlyst A21 (4.6 eq./kg dry weight); BLDpharm: Boc-4-iodo-d-phenylalanine (…
Number of citations: 7 link.springer.com
C Wang, G Shi, X Ji - MedChemComm, 2018 - pubs.rsc.org
… Starting reagent, Boc-4-iodo-D-phenylalanine (1) (5.00 g, 12.78 mmol). (a) 3–5-Dichlorophenylboronic acid, Na 2 CO 3 , Pd(PPh 3 ) 4 , THF/H 2 O (2 [thin space (1/6-em)] : [thin space (1/…
Number of citations: 6 pubs.rsc.org
G Marqus - 2023 - search.proquest.com
… The introduction of the azide was accomplished via a copper catalyzed Ullman coupling between N-Boc-4-iodo-D-phenylalanine and NaN3 …
Number of citations: 3 search.proquest.com

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